6-Methoxypyridazin-3-amine hydrochloride

Catalog No.
S3394376
CAS No.
1589503-98-9
M.F
C5H8ClN3O
M. Wt
161.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxypyridazin-3-amine hydrochloride

CAS Number

1589503-98-9

Product Name

6-Methoxypyridazin-3-amine hydrochloride

IUPAC Name

6-methoxypyridazin-3-amine;hydrochloride

Molecular Formula

C5H8ClN3O

Molecular Weight

161.59 g/mol

InChI

InChI=1S/C5H7N3O.ClH/c1-9-5-3-2-4(6)7-8-5;/h2-3H,1H3,(H2,6,7);1H

InChI Key

SMQXTAFGVWBZDG-UHFFFAOYSA-N

SMILES

COC1=NN=C(C=C1)N.Cl

Canonical SMILES

COC1=NN=C(C=C1)N.Cl

6-Methoxypyridazin-3-amine hydrochloride is a chemical compound with the molecular formula C₅H₈ClN₃O. It is classified as a derivative of pyridazine, characterized by a six-membered aromatic ring containing two nitrogen atoms. The compound features a methoxy group (–OCH₃) at position 6 and an amine group (–NH₂) at position 3, with the hydrochloride form adding a proton (H⁺) and a chloride ion (Cl⁻) to stabilize the molecule in solution. This compound serves as an important building block in organic synthesis and has diverse applications in scientific research and industry.

Synthesis and Availability:

Potential Applications:

While the specific research applications of 6-Methoxypyridazin-3-amine hydrochloride are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:

  • Medicinal Chemistry: The pyridazine ring is a common pharmacophore found in various drugs. 6-Methoxypyridazin-3-amine hydrochloride could serve as a starting material for the synthesis of novel drug candidates with diverse therapeutic properties [].
  • Material Science: Pyridazine derivatives are known to exhibit interesting functional properties, such as luminescence and photoconductivity. 6-Methoxypyridazin-3-amine hydrochloride could be explored for the development of novel functional materials [].
  • Agricultural Chemistry: Some pyridazine derivatives possess herbicidal and fungicidal activities. 6-Methoxypyridazin-3-amine hydrochloride could be investigated for its potential use as an agrochemical [].
, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, utilizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to generate amines or other reduced derivatives, often employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under basic or acidic conditions .

These reactions allow for the formation of various derivatives and intermediates useful in further chemical synthesis.

The synthesis of 6-Methoxypyridazin-3-amine hydrochloride can be achieved through several methods:

  • Reaction of Aniline with Formaldehyde: This method involves the condensation of aniline with formaldehyde, followed by cyclization to form the pyridazine ring. Subsequent methoxylation introduces the methoxy group .
  • Batch Reactions in Industrial Settings: Large-scale production typically utilizes batch reactions that may involve catalysts to enhance reaction rates and yields. The final product is purified through techniques like crystallization or chromatography to achieve the desired purity levels.

6-Methoxypyridazin-3-amine hydrochloride has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is used in studies involving enzyme interactions and metabolic pathways.
  • Industrial

Similar Compounds

  • 6-Methoxypyridazin-3-amine: This is the base compound without the hydrochloride salt.
  • 3-Amino-6-methoxypyridazine: Another derivative with similar structural features.

Uniqueness

6-Methoxypyridazin-3-amine hydrochloride stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. The presence of both a methoxy group and an amine functionality enhances its versatility as an intermediate in organic synthesis and as a tool in scientific research.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

161.0355896 g/mol

Monoisotopic Mass

161.0355896 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-19

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